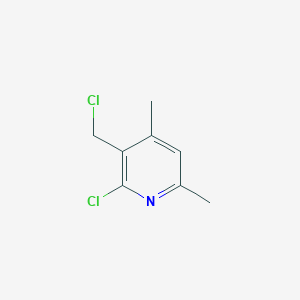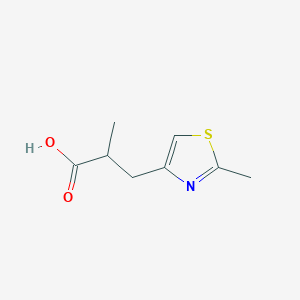![molecular formula C13H24N2O2 B15312399 tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)
tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate is a compound known for its complex structure and significant biological activity. It is a small molecule inhibitor that specifically targets excitatory amino acid transporters (EAATs), which play a crucial role in regulating neurotransmitter levels in the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3-azabicyclo[3.2.1]octane scaffold: This can be achieved through enantioselective construction methods, often involving the use of chiral catalysts to ensure the correct stereochemistry.
Introduction of the tert-butyl group: This step usually involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of bicyclic structures and their reactivity.
Biology: Investigated for its role in modulating neurotransmitter levels, particularly glutamate, in the brain.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The compound exerts its effects by binding to excitatory amino acid transporters (EAATs), thereby inhibiting the reuptake of neurotransmitters like glutamate. This leads to an increase in extracellular levels of these neurotransmitters, which can affect various cognitive functions and potentially provide therapeutic benefits in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-ethylcarbamate
- tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-propylcarbamate
Uniqueness
tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate is unique due to its specific inhibition of EAATs, which distinguishes it from other similar compounds that may not have the same level of specificity or potency. Additionally, its complex bicyclic structure contributes to its unique reactivity and biological activity .
Propriétés
Formule moléculaire |
C13H24N2O2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
tert-butyl N-(3-azabicyclo[3.2.1]octan-1-yl)-N-methylcarbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15(4)13-6-5-10(7-13)8-14-9-13/h10,14H,5-9H2,1-4H3 |
Clé InChI |
ZZMWESKJZMDOFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C12CCC(C1)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
![rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)
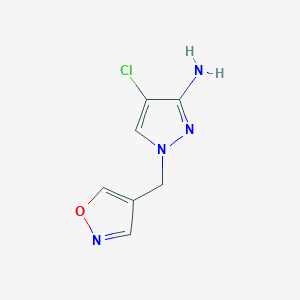

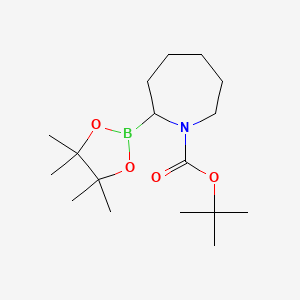
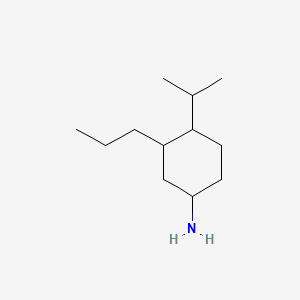
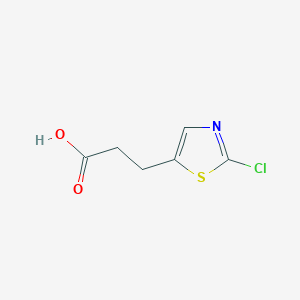
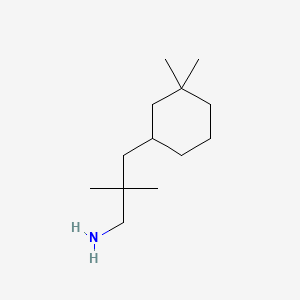
![(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15312352.png)



